4-methyl-2H-pyran-2-one
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Overview
Description
4-Methyl-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of pyranones. It is characterized by a six-membered ring containing one oxygen atom and a double bond. This compound is known for its versatile chemical properties and is used in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of tricarbonyl compounds, which can be achieved using transition metal complexes and ketene transformations . Another method involves the use of alkyne cyclizations, which provide straightforward access to this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a two-step synthesis method. This involves the reaction of specific organic phases under controlled conditions to yield the desired compound . The process typically includes the use of catalysts and specific reaction temperatures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in electrocatalytic cascade reactions with aldehydes, resulting in the formation of substituted 3-acetoacetylcoumarins . Additionally, it can undergo Knoevenagel condensation reactions with aldehydes, leading to the formation of bis-pyranone derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkali metal halides, aromatic aldehydes, and urea. These reactions are often carried out in alcoholic media and may involve the use of catalysts such as hydrochloric acid . Reaction conditions can vary, but they typically involve controlled temperatures and specific reaction times to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound include substituted 3-acetoacetylcoumarins and bis-pyranone derivatives.
Scientific Research Applications
4-Methyl-2H-pyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex chemical structures. Its ability to participate in various cycloaddition reactions makes it valuable in organic synthesis . In biology and medicine, this compound derivatives have been studied for their potential pharmacological properties, including antioxidant and anticancer activities . Additionally, this compound is used in the development of new materials and polymers for industrial applications .
Mechanism of Action
The mechanism of action of 4-methyl-2H-pyran-2-one involves its ability to act as a nucleophile or electrophile in chemical reactions. This compound can form stable intermediates through cyclization and condensation reactions, which contribute to its reactivity and versatility . The molecular targets and pathways involved in its biological activities are still under investigation, but its structural features suggest potential interactions with various enzymes and receptors .
Comparison with Similar Compounds
4-Methyl-2H-pyran-2-one can be compared to other pyranone derivatives, such as 4-hydroxy-2H-pyran-2-one and 6-methyl-2H-pyran-2-one. These compounds share similar structural features but differ in their substituents and reactivity. For example, 4-hydroxy-2H-pyran-2-one is known for its bioactivity and is used in the synthesis of natural products . On the other hand, 6-methyl-2H-pyran-2-one is used as an intermediate in the synthesis of biologically active compounds . The unique properties of this compound, such as its ability to undergo various cyclization reactions, make it distinct from other similar compounds .
List of Similar Compounds
- 4-Hydroxy-2H-pyran-2-one
- 6-Methyl-2H-pyran-2-one
- 2H-Pyran-2-one
- 4-Methoxy-6-methyl-2H-pyran-2-one
- Tetrahydro-6-methyl-2H-pyran-2-one
Properties
CAS No. |
22682-12-8 |
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Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
4-methylpyran-2-one |
InChI |
InChI=1S/C6H6O2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 |
InChI Key |
FINYGTPXELVTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC=C1 |
Origin of Product |
United States |
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